![molecular formula C13H18N2O2 B7556173 N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide](/img/structure/B7556173.png)
N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide, also known as HCA, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HCA is a derivative of the natural compound hydroxycitric acid (HCA), which is found in the fruit of the Garcinia cambogia tree.
Wissenschaftliche Forschungsanwendungen
N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide has been investigated for its potential use in the treatment of obesity, diabetes, and metabolic syndrome.
Wirkmechanismus
The mechanism of action of N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide is not fully understood, but it is thought to work by inhibiting the enzyme ATP citrate lyase, which is involved in the synthesis of fatty acids. This inhibition leads to a decrease in the production of fatty acids, which may contribute to the anti-obesity effects of N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide. Additionally, N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide has been shown to increase the levels of serotonin in the brain, which may contribute to its anti-depressant effects.
Biochemical and Physiological Effects:
N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the levels of triglycerides and LDL cholesterol in the blood, while increasing the levels of HDL cholesterol. Additionally, N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide has been shown to decrease the levels of inflammatory cytokines and oxidative stress markers in the blood. These effects may contribute to the anti-inflammatory and antioxidant properties of N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-established mechanism of action. Additionally, N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide has a low toxicity profile and has been shown to be safe in animal studies. However, there are also some limitations to the use of N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide in lab experiments. It is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, the effects of N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide may be influenced by factors such as diet and exercise, which can make it difficult to isolate the effects of N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide. One area of interest is the potential use of N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide in the treatment of cancer. N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide has been shown to have anti-cancer properties in vitro, and further research is needed to determine its potential use in vivo. Additionally, there is interest in the potential use of N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide in the treatment of metabolic disorders such as obesity and diabetes. Further research is needed to determine the optimal dosing and administration of N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide for these conditions. Finally, there is interest in the potential use of N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide as a dietary supplement for weight loss and other health benefits. Further research is needed to determine the safety and efficacy of N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide as a dietary supplement.
In conclusion, N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide, or N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide, is a compound with a number of potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties, and may have potential for use in the treatment of obesity, diabetes, and metabolic syndrome. While there are some limitations to the use of N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide in lab experiments, there are also a number of potential future directions for research on N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide.
Synthesemethoden
N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide can be synthesized by the condensation of hydroxycitric acid and pyridine-3-carboxaldehyde. The reaction is carried out in the presence of a catalyst such as triethylamine, and the resulting product is purified by column chromatography. The yield of the reaction is typically around 60-70%.
Eigenschaften
IUPAC Name |
N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-10-13(5-1-2-6-13)15-12(17)8-11-4-3-7-14-9-11/h3-4,7,9,16H,1-2,5-6,8,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKVWXFSZDGQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)NC(=O)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

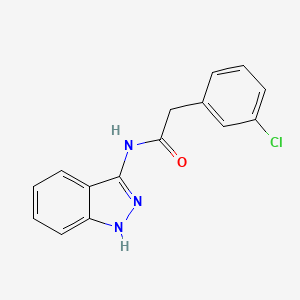
![2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7556095.png)
![3-[[2-(2,4-Dichlorophenoxy)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7556099.png)
![2-Methyl-3-[(2-phenylsulfanylacetyl)amino]propanoic acid](/img/structure/B7556100.png)
![2-Methyl-3-[(4-methylsulfonylbenzoyl)amino]propanoic acid](/img/structure/B7556108.png)
![3-[(5-Bromo-2-methylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7556114.png)
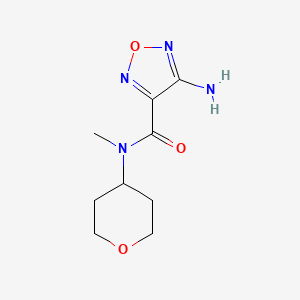
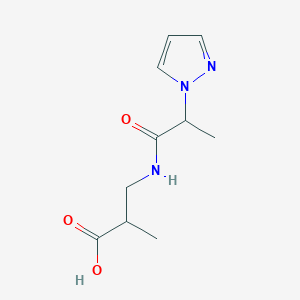
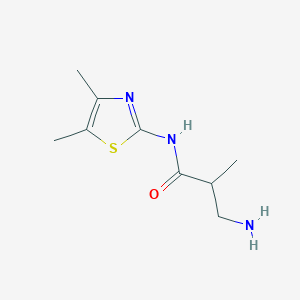
![3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid](/img/structure/B7556147.png)
![2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B7556159.png)
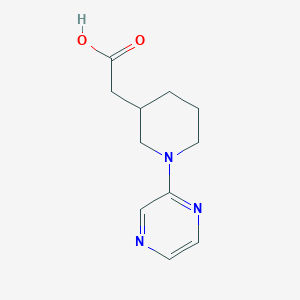
![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7556186.png)
![3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7556194.png)